2-Bromo-2-methylpropionyl bromide

Catalog No.
S774064
CAS No.
20769-85-1
M.F
C4H6Br2O
M. Wt
229.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-methylpropionyl bromide

CAS Number

20769-85-1

Product Name

2-Bromo-2-methylpropionyl bromide

IUPAC Name

2-bromo-2-methylpropanoyl bromide

Molecular Formula

C4H6Br2O

Molecular Weight

229.9 g/mol

InChI

InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3

InChI Key

YOCIJWAHRAJQFT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)Br)Br

Canonical SMILES

CC(C)(C(=O)Br)Br

Synthesis:

2-Bromo-2-methylpropionyl bromide (BIBB) is a versatile organic compound used in various scientific research applications. Its synthesis typically involves the bromination of isobutyryl bromide, often using elemental bromine (Br₂) in the presence of a catalyst like red phosphorus (P₄). [, ]

Applications in Organic Chemistry:

  • Acylating agent: BIBB serves as a potent acylating agent, readily transferring its acyl group (CH₃₂C(O)Br) to various nucleophiles in organic synthesis. This property allows the introduction of the 2-bromo-2-methylpropanoyl moiety into various organic molecules, enabling the creation of complex and diverse structures. [, ]
  • Alkylating agent: Under specific reaction conditions, BIBB can also function as an alkylating agent. The α-bromo carbon (the carbon directly bonded to the two bromine atoms) can be displaced by nucleophiles, leading to the formation of C-C bonds. This characteristic broadens the range of synthetic transformations achievable with BIBB. [, ]

Applications in Medicinal Chemistry:

  • Synthesis of bioactive molecules: BIBB has been employed in the synthesis of various bioactive molecules, including potential drug candidates and natural product analogues. Its ability to introduce a unique functional group and participate in diverse reactions makes it a valuable tool for medicinal chemists. [, ]
  • Protein modification: BIBB can be used to modify specific amino acid residues in proteins by exploiting their nucleophilic nature. This targeted modification can be valuable for studying protein function and developing novel therapeutic strategies. [, ]

Molecular Structure Analysis

The key feature of BIBB's structure is the presence of two bromine (Br) atoms. One bromine is bonded directly to the carbonyl carbon (C=O) of the propionyl group (CH₃CH₂CO), while the other bromine is attached to the same carbon atom as the first methyl group (CH₃). This creates a geminal dibromo (Br₂C-C) configuration, which is a reactive site in the molecule [, ].


Chemical Reactions Analysis

BIBB is primarily valued for its role as a reactive acylating agent in organic synthesis. Here are some notable reactions involving BIBB:

  • Acylation: BIBB reacts with nucleophiles (electron-donating species) to introduce the (CH₃)₂CBrCO- group. This can be used to acylate amines, alcohols, and phenols. For example, the reaction with aniline (C₆H₅NH₂) yields N-phenylacrylamide [(CH₃)₂CBrCONHC₆H₅] [].

(CH₃)₂CBrCOBr + C₆H₅NH₂ → (CH₃)₂CBrCONHC₆H₅ + HBr (Eqn. 1)

  • Alkylation: Under specific conditions, BIBB can act as a alkylating agent. The geminal dibromo group can undergo cleavage, releasing a bromomethyl (CH₂Br) group that can alkylate nucleophiles [].

(CH₃)₂CBrCOBr → (CH₃)₂C=O + CH₂Br + Br⁻ (Eqn. 2)

  • Hydrolysis: BIBB reacts with water to form 2-bromo-2-methylpropionic acid (CH₃)₂CBrCOOH and hydrobromic acid (HBr) [].

(CH₃)₂CBrCOBr + H₂O → (CH₃)₂CBrCOOH + HBr (Eqn.3)

Physical and Chemical Properties

  • Melting point: Not readily available
  • Boiling point: ~190-192 °C []
  • Density: Not readily available
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ether []. Insoluble in water [].
  • Stability: Decomposes on exposure to light and moisture [].

XLogP3

2.2

Boiling Point

163.0 °C

UNII

627F9N9DYA

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (11.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20769-85-1

Wikipedia

2-bromo-2-methylpropionyl bromide

General Manufacturing Information

Propanoyl bromide, 2-bromo-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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